molecular formula C9H12O2 B14444407 Non-5-en-8-ynoic acid CAS No. 76047-80-8

Non-5-en-8-ynoic acid

Cat. No.: B14444407
CAS No.: 76047-80-8
M. Wt: 152.19 g/mol
InChI Key: MMZLBPJIGSEMMG-UHFFFAOYSA-N
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Description

Non-5-en-8-ynoic acid is an organic compound featuring both a terminal alkyne and a cis-double bond within a nine-carbon carboxylic acid chain, with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . This unique structure, containing multiple reactive sites, makes it a valuable building block in organic synthesis and medicinal chemistry research. It is described in scientific literature as a key intermediate in synthetic pathways, for instance, in the production of prostaglandin analogs . Compounds with alkynoic acid structures often serve as precursors for bioactive molecules, including alkylamides, which are studied for their various pharmacological effects such as immunomodulatory and anti-inflammatory activities . As a specialized synthetic reagent, it can be used to develop novel compounds for basic scientific investigation. Researchers can leverage its terminal alkyne group for metal-catalyzed coupling reactions, such as the Click reaction, while the carboxylic acid allows for further functionalization into amides or esters . Handle with appropriate precautions in a well-ventilated laboratory setting. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76047-80-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

non-5-en-8-ynoic acid

InChI

InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h1,4-5H,3,6-8H2,(H,10,11)

InChI Key

MMZLBPJIGSEMMG-UHFFFAOYSA-N

Canonical SMILES

C#CCC=CCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Non 5 En 8 Ynoic Acid and Analogues

Contemporary Approaches in the De Novo Synthesis of Enynoic Acids

De novo synthesis, the creation of complex molecules from simple precursors, is fundamental to obtaining Non-5-en-8-ynoic acid and its analogues. agriculturejournals.cz The process often begins with the assembly of a fatty acid backbone, which is then modified to introduce unsaturation. agriculturejournals.cz The biosynthesis of fatty acids typically starts with acetyl-CoA, building up the carbon chain through a series of condensation reactions. agriculturejournals.cz

Organolithium reagents are powerful tools in the synthesis of alkynes due to the highly polarized nature of the carbon-lithium bond, which makes the carbon atom a potent nucleophile and a strong base. wikipedia.orgyoutube.com A primary application is the deprotonation of terminal alkynes to form lithium acetylides. youtube.com These acetylides are effective nucleophiles that can react with alkyl halides to create new carbon-carbon bonds, a key step in elongating a carbon chain to build the backbone of a molecule like this compound. youtube.comutexas.edu For instance, n-butyllithium (n-BuLi) is commonly used to generate these reactive organolithium species. wikipedia.orgmdpi.com

In a convergent synthesis of an eicosatrienoic acid analogue, (8Z,14Z)-13,13-dimethyleicosa-8,14-dien-11-ynoic acid, a key step involved the displacement of iodide from 1-chloro-6-iodohexane (B110696) by the lithium salt of tetrahydro-2-(prop-2'-ynyloxy)pyran. umich.edu This demonstrates the utility of lithium acetylides in coupling complex fragments. Another approach involves the use of lithium aminoborohydrides (LABs), generated from amine-borane precursors and n-BuLi, which can effectively bring about the dehydroborylation of terminal alkynes. mdpi.com

Table 1: Application of Lithium Reagents in Alkyne Synthesis

ReagentApplicationPurposeReference
n-Butyllithium (n-BuLi)Deprotonation of terminal alkynesFormation of lithium acetylides for C-C bond formation wikipedia.orgyoutube.com
Lithium AcetylidesNucleophilic substitution with alkyl halidesChain elongation and alkyne installation utexas.edu
Lithium Aminoborohydrides (LABs)Dehydroborylation of terminal alkynesFormation of alkynylborane-amines mdpi.com
Lithium salt of THP-protected propargyl alcoholDisplacement of alkyl halidesCoupling of synthetic intermediates umich.edu

The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, specifically alkenes, from aldehydes or ketones. scirp.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of α,β-unsaturated compounds and various alkenoic acids. organic-chemistry.orgaidic.it A notable application is the domino primary alcohol oxidation-Wittig reaction, which provides an efficient route to compounds like (E)-4-oxonon-2-enoic acid. organic-chemistry.orgthieme-connect.com This one-pot procedure combines the oxidation of a primary alcohol to an aldehyde with a subsequent Wittig reaction, streamlining the synthesis process. thieme-connect.com

The regioselectivity of the Wittig reaction can be influenced by the nature of the ylide. For example, non-stabilized ylides tend to produce Z-alkenes, offering a degree of stereochemical control. aidic.it The synthesis of various cinnamates and other alkenoates has been achieved using alkoxycarbonyl methylidenetriphenylphosphoranes in aqueous media, avoiding the need for organic solvents. scirp.org

Table 2: Examples of Wittig Reactions in Unsaturated Acid Synthesis

ReactantsProduct TypeKey FeaturesReference
Primary Alcohols, PCC-NaOAc, Stabilized Wittig Reagentsα,β-Unsaturated CompoundsDomino (one-pot) oxidation-Wittig sequence organic-chemistry.orgthieme-connect.com
Aldehydes, Alkoxycarbonyl methylidenetriphenylphosphoranesCinnamates, AlkenoatesReaction proceeds in aqueous medium scirp.org
Levulinic Acid, Ethyltriphenylphosphonium Bromide (ETPB)4-methyl-hex-4-enoic acidUse of greener solvents (isopropanol) and milder bases aidic.it

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as malonic acid or its esters, in the presence of a weak base catalyst. wikipedia.org This reaction is highly effective for synthesizing unsaturated acids and esters. A modified Knoevenagel condensation of straight-chain aldehydes with malonic acid in polar aprotic solvents like DMSO or DMF has been shown to produce (E)-alk-3-enoic acids in high yields (85–90%) and with excellent stereoselectivity (98–99% E-isomer). rsc.org

The Doebner modification of this reaction utilizes pyridine (B92270) as the solvent, often leading to condensation accompanied by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org For instance, reacting an aldehyde with malonic acid in pyridine can yield a β,γ-unsaturated acid. Further refinement of the reaction conditions, such as performing the condensation under solvent-free conditions with N-methyl morpholine (B109124) (NMM) as the catalyst, can afford (E)-β,γ-unsaturated acids with high regioselectivity and exclusive E-stereoselectivity. tandfonline.com

Table 3: Knoevenagel Condensation for Unsaturated Acid Synthesis

AldehydeActive Methylene (B1212753) CompoundCatalyst/SolventProductSelectivityReference
Straight-chain aldehydeMalonic acidPiperidinium (B107235) acetate (B1210297) / DMSO or DMF(E)-Alk-3-enoic acid98–99% (E) rsc.org
Straight-chain aldehydeMonoester of malonic acidPiperidinium acetate / DMSO or DMFEster of (E)-alk-3-enoic acid90–92% (E) rsc.org
AcroleinMalonic acidPyridinetrans-2,4-Pentadienoic acidN/A (Doebner modification) wikipedia.org
Various aldehydesMalonic acidN-Methyl morpholine (NMM) / Solvent-free(E)-β,γ-Unsaturated acidHigh β,γ-regioselectivity, >99:1 (E) tandfonline.com

Palladium-catalyzed cross-coupling reactions are powerful methods for constructing complex molecular scaffolds. In the context of enynoic acid analogues, these reactions are particularly useful for assembling enynone and enediyne structures. A palladium-catalyzed oxidative cross-coupling of conjugated enynones with organoboronic acids has been developed, providing an efficient route to functionalized furan (B31954) derivatives. nih.govacs.orgresearchgate.net This transformation is proposed to proceed through a palladium-carbene migratory insertion, and notably, the subsequent β-hydride elimination occurs stereoselectively to yield double bonds with high (E)-selectivity. nih.govacs.org

Similarly, the palladium-catalyzed oxidative cross-coupling of conjugated enynones with allylarenes yields furyl-substituted 1,3-dienes. acs.org These reactions demonstrate broad substrate scope and good functional group tolerance under mild conditions. acs.org While these examples result in furan rings, the underlying enynone scaffold is a close relative of enynoic acids, and the methodologies for its assembly are highly relevant. These reactions showcase the ability of palladium catalysis to forge the C=C and C-C bonds necessary for the enyne framework. researchgate.net

A classic and reliable method for introducing an alkyne functionality into a molecule is through a two-step sequence starting from an alkene. libguides.com The first step involves the halogenation of the alkene, typically with bromine (Br₂), to form a vicinal dibromide (having bromines on adjacent carbons). masterorganicchemistry.com The subsequent step is a double dehydrohalogenation, where two equivalents of a strong base are used to eliminate two molecules of hydrogen bromide (HBr), thereby forming a triple bond. utexas.edumasterorganicchemistry.com

Sodium amide (NaNH₂) is a commonly used strong base for this purpose. utexas.edustackexchange.com The reaction proceeds via two successive E2 elimination reactions. masterorganicchemistry.com If the desired product is a terminal alkyne, three equivalents of base may be required, as the terminal alkyne proton is acidic and will react with the strong base. utexas.edu This sequence provides a direct pathway from an alkene, which might be more readily available or easier to construct, to the desired alkyne. libguides.com One-pot procedures using silica (B1680970) sol-gel entrapped reagents for both bromination and subsequent dehydrobromination have also been developed to create a cleaner and more efficient process. researchgate.net

Regioselective and Stereoselective Control in Enynoic Acid Synthesis

Achieving specific regioselectivity (control over which constitutional isomer is formed) and stereoselectivity (control over the spatial arrangement of atoms) is paramount in modern organic synthesis. In the synthesis of enynoic acids and their analogues, controlling the geometry of the double bond (E/Z isomerism) and the position of the functional groups is crucial.

Several of the aforementioned methods offer excellent levels of control.

Knoevenagel Condensation : Modified Knoevenagel conditions have been shown to be highly selective. For example, using piperidinium acetate in DMSO yields (E)-alk-3-enoic acids with 98–99% stereoselectivity. rsc.org A solvent-free method using N-methyl morpholine as a catalyst provides exclusively (E)-β,γ-unsaturated acids, demonstrating both high regioselectivity and stereoselectivity. tandfonline.com

Palladium-Catalyzed Reactions : The oxidative cross-coupling of conjugated enynones often proceeds with high (E)-selectivity in the formation of the new double bond. nih.govacs.orgresearchgate.net

Elimination Reactions : A two-step approach involving a C–C bond-forming Henry reaction followed by a base-promoted β-elimination has been used for the regio- and stereoselective synthesis of nitro-fatty acids. acs.org This strategy allows for the synthesis of specific regioisomers by choosing the appropriate starting materials and establishes the desired E-stereochemistry of the double bond during the elimination step. acs.org

Enzymatic Reactions : Enzymes offer remarkable selectivity. Fungal peroxygenases, for example, can catalyze the epoxidation of n-3 and n-6 fatty acids with high regioselectivity (>90%) and complete stereoselectivity (ee > 99%). nih.gov While this example is for epoxidation, it highlights the potential of biocatalysis in achieving precise control in fatty acid modification.

Directed Synthesis of Specific Double and Triple Bond Isomers

The synthesis of this compound, with its specific arrangement of a double bond and a terminal triple bond, requires precise control over bond formation and stereochemistry. Directed synthetic strategies primarily rely on powerful carbon-carbon bond-forming reactions, allowing for the construction of either the (E)- or (Z)-isomer of the C5 double bond.

A common and effective strategy is the use of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide. pearson.com To construct the this compound backbone, a retrosynthetic disconnection can be made between carbons 6 and 7. This leads to two key fragments: a three-carbon alkyne unit and a six-carbon vinyl halide unit containing a carboxylic acid.

The synthesis would proceed by coupling a suitable terminal alkyne, such as propargyl alcohol (where the alcohol is later converted to the terminal CH) or a protected variant, with a stereochemically defined vinyl halide. For instance, coupling with (Z)-6-iodohex-5-enoic acid or its corresponding ester would yield the (Z)-isomer of the target compound. Conversely, using (E)-6-iodohex-5-enoic acid would produce the (E)-isomer. The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The use of vinyl iodides is often preferred due to their higher reactivity compared to other vinyl halides, which allows for milder reaction conditions. wikipedia.org

An alternative approach for establishing the double bond with specific stereochemistry is the Horner-Wadsworth-Emmons (HWE) reaction. thieme-connect.comwikipedia.org This method involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde. wikipedia.org For the synthesis of this compound, this could involve reacting the ylide generated from a phosphonate ester (containing the terminal alkyne) with a protected 4-oxobutanoic acid. The stereochemical outcome of the HWE reaction is highly dependent on the reaction conditions and the structure of the phosphonate reagent.

E-Isomer Dominance : Standard HWE conditions typically result in the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

Z-Isomer Selectivity : To favor the (Z)-isomer, modified conditions, such as the Still-Gennari modification, can be employed. This involves using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating bases (e.g., KHMDS with 18-crown-6), which promotes the formation of the kinetic (Z)-product. wikipedia.org

The table below summarizes these directed synthetic approaches.

Methodology Key Reagents Bond Formed Stereochemical Control Primary Isomer
Sonogashira Coupling Terminal alkyne, (E/Z)-Vinyl iodide, Pd catalyst, Cu(I) cocatalyst, Amine baseC(sp)-C(sp2)Controlled by the stereochemistry of the starting vinyl iodide. wikipedia.org(E) or (Z)
Horner-Wadsworth-Emmons Stabilized phosphonate ylide, Aldehyde, BaseC=CDependent on reaction conditions and phosphonate structure. wikipedia.org(E)
Still-Gennari HWE Electron-deficient phosphonate, Aldehyde, KHMDS, 18-crown-6C=CKinetically controlled reaction conditions favor the less stable isomer. wikipedia.org(Z)

Chiral Auxiliary and Asymmetric Catalysis in Stereoisomer Production

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are critical for producing its chiral analogues, which may possess stereogenic centers at various positions along the carbon chain. Methodologies to achieve this fall into two main categories: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach is reliable and versatile, making it a common choice in synthetic chemistry. wikipedia.org

For synthesizing a chiral analogue of this compound, one could attach a chiral auxiliary, such as one of the well-established Evans oxazolidinones, to the carboxylic acid group of a suitable precursor. wikipedia.orgsigmaaldrich.com The bulky and stereochemically defined auxiliary then shields one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. For example, in an alkylation reaction of the corresponding enolate, the electrophile would add with a high degree of diastereoselectivity, setting a new stereocenter. Subsequent cleavage of the auxiliary, typically via hydrolysis, yields the enantiomerically enriched carboxylic acid. sfu.ca

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. numberanalytics.com In this approach, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. This can be achieved with chiral metal complexes or organocatalysts. nih.gov

For the synthesis of chiral enyne analogues, several catalytic asymmetric methods are applicable. rsc.orgresearchgate.netresearchgate.net For example, a chiral Brønsted acid catalyst could mediate the enantioselective reaction between a propargyl alcohol derivative and a suitable nucleophile to generate a chiral 1,4-enyne structure. nih.gov Another strategy could involve the asymmetric reduction of a precursor containing two triple bonds (a di-yne) using a metal catalyst coordinated to a chiral ligand. This could selectively reduce one alkyne to a cis-alkene, potentially creating a chiral center in the process if the molecule is appropriately substituted.

The following table outlines some options for stereoisomer production.

Method Key Component Principle Typical Application
Chiral Auxiliary Evans Oxazolidinones, Camphorsultams, Tartaric Acid Derivatives wikipedia.orgsigmaaldrich.comacs.orgThe auxiliary is stoichiometrically attached, directs a diastereoselective reaction, and is then cleaved. wikipedia.orgAsymmetric alkylation, aldol reactions, or cycloadditions on a precursor molecule.
Asymmetric Catalysis Chiral Phosphoric Acids, Chiral Metal-Ligand Complexes (e.g., Pd, Cu, Rh) nih.govresearchgate.netA substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction.Enantioselective conjugate additions, hydrogenations, or alkenylation reactions. nih.govrsc.org

Scalability and Efficiency Considerations in Preparative Organic Synthesis

For syntheses relying on palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, several factors are critical. The cost of the palladium catalyst can be significant, driving efforts to reduce catalyst loading (the mol% of catalyst used). numberanalytics.com The development of highly active catalysts and pre-catalysts, which efficiently generate the active catalytic species, is crucial for achieving high turnover numbers and minimizing cost. fiveable.mesigmaaldrich.com A major challenge in pharmaceutical applications is the removal of residual metal catalysts from the final product to meet strict regulatory limits. numberanalytics.com Furthermore, scaling up these reactions requires careful control over reaction parameters and often necessitates the use of strictly anhydrous and anaerobic conditions, which can be difficult to maintain in large reactors. organic-chemistry.orgfiveable.me

The table below compares these approaches from a scalability perspective.

Parameter Cross-Coupling (e.g., Sonogashira) Chiral Auxiliary-Based Synthesis
Catalyst/Reagent Cost High cost of palladium catalyst; requires low loading for economic viability. numberanalytics.comCost of the auxiliary can be high, and it is used in stoichiometric amounts. numberanalytics.com
Number of Steps Potentially fewer steps in the main chain construction.Additional steps for auxiliary attachment and removal are required. numberanalytics.com
Purification Can be challenging; requires removal of residual heavy metals. numberanalytics.comsigmaaldrich.comOften simpler due to the formation of diastereomers that are easier to separate. wikipedia.org
Atom Economy Generally higher, especially with low catalyst loading.Inherently lower due to the stoichiometric use of a large auxiliary group.
Scalability Challenges Maintaining inert conditions, efficient mixing, and heat transfer. fiveable.meHandling large quantities of reagents and managing waste from auxiliary removal. numberanalytics.com

Advanced Analytical Characterization Techniques for Enynoic Acids

Spectroscopic Platforms for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Non-5-en-8-ynoic acid, each offering unique information that, when combined, allows for a complete structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) would be expected for the carboxylic acid proton, the olefinic protons of the double bond, the acetylenic proton of the terminal alkyne, and the various methylene (B1212753) protons along the carbon chain. The coupling constants (J-values) between adjacent protons would help to establish the connectivity and stereochemistry of the double bond.

¹³C-NMR (Carbon-13 NMR): This method maps the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with characteristic chemical shifts for the carboxyl carbon, the sp² hybridized carbons of the double bond, the sp hybridized carbons of the alkyne, and the sp³ hybridized carbons of the alkyl chain.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom Position Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
C1 (-COOH)10-12 (broad s)~179
C2 (-CH₂-)~2.4 (t)~33
C3 (-CH₂-)~1.7 (quintet)~24
C4 (-CH₂-)~2.1 (q)~28
C5 (=CH-)~5.4 (m)~129
C6 (=CH-)~5.5 (m)~130
C7 (-CH₂-)~2.8 (m)~27
C8 (≡C-)-~83
C9 (≡CH)~2.0 (t)~70

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS, GC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing the precise molecular weight of a compound and valuable structural information through its fragmentation pattern. wikipedia.org

MS (General): In a typical mass spectrometer, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio. The mass spectrum displays the relative abundance of these ions, allowing for the determination of the molecular formula and the identification of structural motifs based on the observed fragments.

GC-MS (Gas Chromatography-Mass Spectrometry): This is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org For volatile compounds like the methyl ester derivative of this compound, GC-MS is an ideal method for both identification and quantification. nih.govresearchgate.net The sample is first separated on a GC column, and then each eluting component is introduced into the mass spectrometer for analysis. thepharmajournal.com This is particularly useful for analyzing complex mixtures containing various fatty acids. nih.gov

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is a soft ionization technique that is well-suited for analyzing less volatile and thermally labile molecules, including free fatty acids. nih.gov It typically generates the molecular ion with minimal fragmentation, making it excellent for accurate molecular weight determination. nih.gov Tandem mass spectrometry (MS/MS) with ESI can be used to induce fragmentation and obtain structural information, such as the location of double and triple bonds. nih.govsciex.com

Table 2: Expected Mass Spectrometric Data for this compound

Technique Expected Ion m/z (Mass-to-Charge Ratio) Notes
ESI-MS (Negative Ion Mode)[M-H]⁻151.07Molecular ion minus a proton.
GC-MS (of methyl ester)[M]⁺166.10Molecular ion of the methyl ester derivative.
High-Resolution MS[M-H]⁻151.0762Provides high mass accuracy for formula determination.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wikipedia.org Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. fiveable.me For this compound, the key functional groups—carboxylic acid, alkene, and alkyne—each have distinct and recognizable absorption bands.

Carboxylic Acid: This group is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹. libretexts.orglibretexts.org

Alkene (C=C): The carbon-carbon double bond stretch appears as a medium to weak band around 1640-1680 cm⁻¹. The C-H stretch of the sp² hybridized carbons will be found just above 3000 cm⁻¹. libretexts.org

Terminal Alkyne (C≡C-H): A sharp, weak C≡C stretching band is typically observed around 2100-2140 cm⁻¹. The most characteristic feature of a terminal alkyne is the strong, sharp C-H stretching band that appears around 3300 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Carboxylic AcidC=O Stretch1700-1725Strong
AlkeneC=C Stretch1640-1680Medium to Weak
Alkene=C-H Stretch3010-3040Medium
Alkyne≡C-H Stretch~3300Strong, Sharp
AlkyneC≡C Stretch2100-2140Weak, Sharp

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Structure Profiling

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. ej-eng.orgtechnologynetworks.com While isolated double and triple bonds absorb in the far UV region and are often difficult to detect with standard instruments, the conjugation of multiple π-systems can shift the absorption to longer, more accessible wavelengths. This compound, having non-conjugated double and triple bonds, is not expected to show significant absorption in the near UV-Vis range (200-800 nm). Its primary value would be to confirm the absence of conjugated chromophores. ej-eng.org The presence of any impurities containing conjugated systems would likely be detectable with this technique.

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

Both GC and HPLC are powerful separation techniques, with the choice between them often depending on the volatility and thermal stability of the analyte.

Gas Chromatography (GC): GC is a well-established method for the analysis of fatty acids, though it typically requires derivatization to convert the non-volatile carboxylic acids into more volatile esters, such as methyl esters. sciex.com The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. researchgate.net Different fatty acid esters will have different retention times based on their boiling points and interactions with the stationary phase, allowing for their separation and quantification. Flame ionization detection (FID) is commonly used for quantifying fatty acid esters. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. hplc.eu A key advantage of HPLC for fatty acid analysis is that derivatization is not always necessary, allowing for the analysis of the free acid. hplc.eu Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for separating fatty acids. researchgate.net Detection can be achieved using a UV detector if the fatty acid is derivatized with a UV-absorbing tag, or with more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometers. hplc.eu

Table 4: Comparison of GC and HPLC for the Analysis of this compound

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Sample Volatility Requires volatile or derivatized compoundsCan analyze non-volatile and thermally labile compounds
Derivatization Typically required (e.g., methyl esterification)Often not required for the free acid
Stationary Phase Typically a high-boiling liquid polymerCommonly silica-based with bonded alkyl chains (e.g., C18)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Liquid solvent or solvent mixture
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis, Evaporative Light Scattering Detector (ELSD), MS
Primary Application Quantitative analysis of fatty acid profiles (as esters)Purity assessment and preparative separation of free acids

Investigation of Biological Mechanisms and Activities Associated with Enynoic Acids

Mechanistic Investigations of Anti-Microbial Properties

Enynoic and acetylenic fatty acids have demonstrated notable antimicrobial capabilities, targeting a spectrum of bacteria and fungi. The unique structural features of these molecules, particularly the reactive acetylenic group, are believed to be central to their inhibitory action.

Antibacterial Activities of Enynoic Fatty Acids against Gram-Positive and Gram-Negative Strains

While specific studies on Non-5-en-8-ynoic acid are not extensively detailed, research on related fatty acids provides insight into their potential antibacterial effects. Fatty acids are known to exert antibacterial action, often showing greater efficacy against Gram-positive bacteria. nih.govgriffith.edu.au The mechanism can involve the disruption of the bacterial cell membrane and inhibition of critical enzymes. nih.gov For instance, derivatives of nonanoic acid have shown varied antimicrobial activity against Gram-positive bacteria. researchgate.net Generally, the antibacterial potency of fatty acids is influenced by their chemical structure. nih.gov Some plant-derived flavonoids and organic acids have been found to be more active against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than Gram-positive ones such as Staphylococcus aureus. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected Fatty Acids and Other Compounds This table is representative of general findings, as specific data for this compound is limited.

Compound Class Target Bacteria Activity Level Source(s)
Fatty Acids Gram-Positive (e.g., S. aureus, B. cereus) Generally Higher nih.govgriffith.edu.au
Fatty Acids Gram-Negative (e.g., E. coli, P. aeruginosa) Variable nih.gov
Plant Organic Acids Gram-Negative (e.g., E. coli) Moderate mdpi.com

Antifungal Activities of Acetylenic Acids against Fungal Pathogens

Acetylenic fatty acids have been identified as potent antifungal agents. A study of naturally occurring 6-acetylenic acids with varying chain lengths (C16 to C20) demonstrated significant in vitro activity against a range of fungal pathogens, including Candida species, Cryptococcus neoformans, Aspergillus species, and dermatophytes like Trichophyton species. nih.gov The research highlighted that the antifungal efficacy of these acids is closely linked to their chain length and the specific position of the triple bond. nih.gov

Among the tested compounds, 6-nonadecynoic acid was found to be the most active, with minimum inhibitory concentrations (MICs) comparable to several standard antifungal drugs against pathogens such as Candida albicans and Aspergillus fumigatus. nih.gov This suggests that the enynoic structure is a promising scaffold for developing new antifungal leads, especially given their low toxicity against mammalian cells in vitro. nih.gov

Table 2: In Vitro Antifungal Activity of 6-Acetylenic Fatty Acids

Compound Chain Length Potency Target Pathogens Source
6-Hexadecynoic acid C16 Moderate Candida spp., Aspergillus spp., Trichophyton spp. nih.gov
6-Heptadecynoic acid C17 Moderate Candida spp., Aspergillus spp., Trichophyton spp. nih.gov
6-Octadecynoic acid C18 Moderate Candida spp., Aspergillus spp., Trichophyton spp. nih.gov
6-Nonadecynoic acid C19 High Candida spp., Aspergillus spp., Trichophyton spp. nih.gov

Enzymatic Interactions and Metabolic Pathway Modulation

Enynoic acids act as analogues of endogenous polyunsaturated fatty acids, allowing them to interact with and modulate key enzymatic pathways, such as those involving lipoxygenase and cyclooxygenase.

Lipoxygenase Inhibition and Irreversible Inactivation Mechanisms by Enynoic Analogues

Triple-bond analogues of natural fatty acids are recognized as potent inactivators of lipoxygenase (LOX). uu.nl The mechanism involves the enzyme itself processing the enynoic acid, leading to its own destruction. Studies on linoleic acid analogues, such as 9(Z)-octadec-9-en-12-ynoic acid (9-ODEYA) and 12(Z)-octadec-12-en-9-ynoic acid (12-ODEYA), have shown that the Fe(III) state of soybean lipoxygenase-1 converts these analogues into various hydroperoxy and oxo-derivatives. nih.govacs.org This process is essential for the irreversible inactivation of the enzyme, which occurs only in the presence of oxygen. uu.nl A proposed mechanism suggests that during the conversion, a hydroxyl radical is generated, which may be the species responsible for inactivating the enzyme. acs.org The hydroperoxide products formed from the enynoic analogues are themselves powerful inhibitors capable of oxidizing the inactive Fe(II)-lipoxygenase to the active Fe(III) form, which is then susceptible to inactivation. nih.govacs.org

Cyclooxygenase Pathway Modulation and Endoperoxide Formation

The cyclooxygenase (COX) pathway, responsible for converting arachidonic acid into prostaglandins (B1171923) via endoperoxide intermediates like PGG2 and PGH2, can also be modulated by enynoic fatty acids. pnas.org When ω-alkynyl analogues of arachidonic acid are processed by COX enzymes, the metabolic outcome can deviate significantly from that of the natural substrate. acs.org The presence of the alkyne group can reduce the efficiency of the cyclization reaction that forms the endoperoxide ring. acs.org This can lead to the formation of alternative products, such as alkynyl prostaglandins and alkynyl hydroxy-epoxy-eicosatrienoic acids, rather than the typical endoperoxides. acs.org In some cases, a biosynthetic crossover between the 5-LOX and COX-2 pathways can occur, where a 5-LOX product is further oxygenated by COX-2 to yield unique bicyclic di-endoperoxides, which then rearrange into other products like hemiketals. nih.govpnas.org

Influence on Alpha Amylase and Alpha Glucosidase Enzymes

Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes because they can delay carbohydrate digestion and reduce postprandial blood glucose levels. mdpi.com While various classes of natural products, including terpenoids and phenolic compounds, have been shown to inhibit these enzymes, specific data on the inhibitory activity of this compound or other enynoic acids is not prominent in the available research. mdpi.comnih.gov However, studies on other fatty acids have shown some potential. For example, tetradecanoic acid (TDA) isolated from the seaweed Sargassum wightii demonstrated inhibitory activity against both α-amylase and α-glucosidase. researchgate.net Similarly, a mixture of oleanolic acid and ursolic acid was identified as a potent α-amylase inhibitor. nih.gov These findings suggest that while fatty acids as a class can interact with these enzymes, further research is required to determine the specific role and potential of enynoic fatty acids like this compound in this context.

Cytochrome P450 Epoxygenase Catalysis and Metabolite Formation

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide array of endogenous and exogenous compounds. Within this superfamily, CYP epoxygenases are responsible for converting unsaturated fatty acids into various epoxide metabolites, some of which are biologically active signaling molecules. A primary example is the metabolism of arachidonic acid by CYP epoxygenases to form epoxyeicosatrienoic acids (EETs). These EETs are involved in regulating vascular tone, inflammation, and angiogenesis. The catalytic process involves the transfer of an oxygen atom from the heme center of the enzyme to a double bond on the fatty acid substrate, forming an epoxide ring.

The metabolism of this compound by cytochrome P450 epoxygenases has not been specifically detailed in available scientific literature. Therefore, the specific metabolites that would be formed from the catalytic action of CYP epoxygenases on this particular enynoic acid, and their potential biological activities, remain uncharacterized.

Table 1: General Substrates and Metabolites of Cytochrome P450 Epoxygenases

SubstrateEnzyme FamilyMetabolite(s)
Arachidonic AcidCYP2J, CYP2CEpoxyeicosatrienoic acids (EETs)
Eicosapentaenoic AcidCYP EpoxygenasesVasoactive epoxy-derivatives
EndocannabinoidsCYP EpoxygenasesEET-containing endocannabinoids

This table presents examples of CYP epoxygenase substrates and is not specific to this compound.

Antioxidant Activity and Reactive Oxygen Species Scavenging Studies

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. Reactive oxygen species (ROS) are a type of free radical that includes superoxide (B77818) anions (O₂⁻), hydroxyl radicals (OH•), and non-radical species like hydrogen peroxide (H₂O₂). While ROS play a role in normal cell signaling, their overproduction can lead to oxidative stress, a condition implicated in various diseases.

The antioxidant activity of a compound is often evaluated by its ability to scavenge these reactive species. Common laboratory assays to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay.

There is no available research in the scientific literature specifically investigating the antioxidant activity or ROS scavenging capabilities of this compound.

Table 2: Common Reactive Oxygen Species and Scavenging Antioxidants

Reactive Oxygen Species (ROS)Examples of Scavenging Antioxidants
Superoxide (O₂⁻)Superoxide dismutase (SOD), Vitamin C
Hydrogen Peroxide (H₂O₂)Catalase, Peroxidases, Vanillic Acid
Hydroxyl Radical (OH•)Glutathione, Vitamin E, Quercetin

This table provides general examples and is not based on studies of this compound.

Cellular Proliferation and Differentiation Modulation

Vascular smooth muscle cells (VSMCs) are a major component of blood vessel walls, and their proliferation is a key event in the development of vascular diseases such as atherosclerosis and restenosis following angioplasty. The regulation of VSMC proliferation is a complex process involving numerous signaling pathways. For instance, some compounds can inhibit VSMC proliferation by arresting the cell cycle, thereby preventing the cells from dividing and multiplying.

Specific research on the effects of this compound on the proliferation of vascular smooth muscle cells has not been reported in the existing scientific literature.

The search for novel antiproliferative agents is a cornerstone of cancer research. In vitro studies using cancer cell lines are a primary method for screening the potential of compounds to inhibit cell growth. Antiproliferative effects can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), necrosis, or cell cycle arrest. The effectiveness of a compound is often quantified by its IC₅₀ value, which represents the concentration required to inhibit the growth of 50% of the cancer cell population.

There are no published in vitro studies examining the antiproliferative effects of this compound on any specific cancer cell lines. Therefore, its potential as an anticancer agent is currently unknown.

Table 3: Examples of Compounds with In Vitro Antiproliferative Activity on Cancer Cell Lines

Compound/ComplexCancer Cell Line(s)Observed Effect
Cumin aldehydeCalu-3 (Lung)Induced necrosis
Vanadium ComplexesA375 (Melanoma), HCT-116 (Colon)Low IC₅₀ values, induced apoptosis and necrosis
5-FluorouracilMelanoma and Colon Cancer Cell LinesCytotoxic effect

This table shows examples of other compounds and is not indicative of any activity by this compound.

Biosynthetic Pathways and Natural Occurrence of Enynoic Fatty Acids

Polyketide Synthase Pathways in the Biosynthesis of Related Acetylenic Structures

Polyketide synthases (PKSs) are a family of multi-domain enzymes responsible for the biosynthesis of a vast array of natural products known as polyketides. nih.govnih.gov The biosynthesis of polyketides has striking similarities to fatty acid synthesis. nih.gov Both processes involve the sequential condensation of small carboxylic acid units. PKSs, however, often exhibit a greater variety in the selection of starter and extender units and can control the degree of reduction of the β-keto group formed after each condensation step. nih.gov This modular nature allows for the generation of immense structural diversity, including the potential for forming the carbon backbone of acetylenic compounds. nih.gov

While direct evidence for the involvement of a specific PKS in the biosynthesis of Non-5-en-8-ynoic acid is not extensively documented, the general mechanism of PKSs provides a plausible route for the assembly of its carbon chain. The process would begin with a starter unit, likely an acyl-CoA, which is then sequentially elongated by the addition of malonyl-CoA or other extender units. nih.gov The formation of the characteristic triple bond in acetylenic natural products is often a later modification step catalyzed by specialized enzymes acting on a polyketide or fatty acid precursor.

Desaturase and Elongase Enzyme Systems in Acetylenic Fatty Acid Formation in Organisms

The introduction of unsaturation (both double and triple bonds) and the extension of the carbon chain are critical steps in the biosynthesis of enynoic fatty acids. These transformations are carried out by two key enzyme families: desaturases and elongases. nih.govnih.gov

Desaturases are enzymes that introduce double bonds into fatty acid chains. They are crucial for the synthesis of unsaturated and polyunsaturated fatty acids. nih.gov The formation of a triple bond, or acetylenic group, is believed to proceed through the action of a specialized type of desaturase, often referred to as an acetylenase. This enzyme likely acts on a pre-existing double bond to create the triple bond.

Elongases are enzyme complexes that work to extend the length of a fatty acid chain, typically by adding two-carbon units derived from malonyl-CoA. nih.gov This process is essential for producing fatty acids of varying lengths from shorter precursors.

The biosynthesis of a compound like this compound would therefore likely involve a coordinated interplay between desaturase and elongase systems, acting on a saturated fatty acid precursor to introduce the double and triple bonds at the correct positions and to achieve the final chain length.

Enzymatic Formation of Eicosanoid Metabolites from Precursor Fatty Acids

Eicosanoids are a group of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, such as arachidonic acid. While not directly related to the biosynthesis of this compound, the enzymatic pathways that produce eicosanoids are relevant as they demonstrate how fatty acid precursors can be modified to generate bioactive compounds. The primary enzymes involved in eicosanoid synthesis are:

Cyclooxygenases (COX) : These enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes.

Lipoxygenases (LOX) : These enzymes lead to the production of leukotrienes and lipoxins.

Cytochrome P450 (CYP) epoxygenases : These enzymes produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

These pathways highlight the diverse metabolic potential of fatty acids within organisms.

Identification and Isolation of this compound and Related Structures from Natural Sources

Acetylenic fatty acids are found in a variety of organisms, where they may play roles in chemical defense or as metabolic intermediates.

Marine sponges are a rich source of novel secondary metabolites, including a variety of unusual fatty acids. While the specific isolation of this compound is not prominently reported, sponges are known to produce a wide array of acetylenic and polyacetylenic compounds. These compounds are often part of the sponge's chemical defense mechanisms. The structural diversity of these molecules suggests that the biosynthetic machinery for producing enynoic fatty acids is present in these organisms.

The presence of acetylenic fatty acids has been documented in various plant species.

Acacia nilotica : Phytochemical analyses of Acacia nilotica have revealed the presence of various fatty acids, though a comprehensive profile often points to more common fatty acids like palmitic acid, linoleic acid, and oleic acid. nih.govnih.govscirp.orgresearchgate.netresearchgate.net While some reports suggest the presence of uncommon fatty acids in the Acacia genus is generally low, the vast chemical diversity within this genus means that the potential for finding specific enynoic acids exists. nih.gov

Capparis zeylanica : Research on the roots of Capparis zeylanica has led to the isolation of a novel acetylenic fatty acid, E-Octadec-7-en-5-ynoic acid. The structure of this compound was established through spectroscopic methods. This finding confirms the existence of enynoic fatty acids within the Capparidaceae family.

Sommera sabiceoides : There is currently limited specific information available in the searched literature regarding the isolation of this compound from Sommera sabiceoides.

The discovery of related acetylenic fatty acids in these plant families suggests that the enzymatic pathways for their production are present and that further investigation could reveal the presence of this compound or other similar structures.

Bryophytes, particularly mosses, are known to produce a variety of unusual fatty acids, including acetylenic ones. For instance, studies on the moss Ceratodon purpureus have investigated the biosynthesis of all-cis-9,12,15-octadecatrien-6-ynoic acid. nih.gov This research demonstrated that both linolenic acid and 6,9,12,15-octadecatetraenoic acid can serve as precursors for this acetylenic fatty acid. nih.gov The study concluded that the formation of the triple bond at position 6 likely involves the formation of a double bond as a distinct step. nih.gov These acetylenic acids are stored as triglycerides and are thought to function as reserve lipids in the moss. nih.gov This provides a clear example of the biosynthetic capability for producing acetylenic fatty acids in the plant kingdom.

Microbial Production of Enynoic Acid Derivatives

Microorganisms, particularly oleaginous fungi and metabolically engineered bacteria, represent promising platforms for the production of a wide array of fatty acids and their derivatives, including esters, alcohols, and alkanes. frontiersin.orgnih.gov Oleaginous fungi, such as Mortierella isabellina and Mucor circinelloides, are known for their ability to accumulate high levels of lipids, which can be harnessed for biotechnological applications. nih.govfao.org The production of specific fatty acids in these organisms can be influenced by controlling fermentation conditions and the composition of the growth medium. frontiersin.org

Research Findings on Microbial Fatty Acid Production:

Nutrient and Environmental Control: A common strategy to enhance lipid biosynthesis in fungi is to manipulate the carbon-to-nitrogen (C/N) ratio in the culture medium. frontiersin.orgnih.gov When the nitrogen source becomes limited, cell proliferation slows, and the excess carbon is channeled into lipid synthesis, making it the dominant metabolic activity. nih.gov Other factors, such as pH, temperature, and dissolved oxygen levels, also play a crucial role in optimizing fatty acid yields. frontiersin.org

Metabolic Engineering: Significant progress has been made in genetically engineering microorganisms to improve the production of desired fatty acids. nih.gov These strategies often focus on increasing the supply of precursors, such as acetyl-CoA. nih.gov For instance, in fungi, ATP-citrate lyase (ACL) is a key enzyme that cleaves citrate (B86180) in the cytoplasm to produce acetyl-CoA for fatty acid synthesis. nih.gov Overexpressing the gene for this enzyme can lead to increased lipid accumulation.

Heterologous Gene Expression: Microbial hosts can be engineered to produce non-native fatty acids through the introduction of genes from other organisms. google.com By expressing specific desaturase and elongase enzymes, it is possible to create novel fatty acid profiles. nih.gov For example, the production of fatty acid ethyl esters (FAEEs), a type of biodiesel, has been achieved in E. coli by engineering the strain to produce both the necessary fatty acids and ethanol. nih.gov

While the direct microbial production of this compound has not been specifically reported, the existing knowledge and tools in microbial metabolic engineering provide a clear path for its potential synthesis. A possible strategy would involve identifying and expressing the necessary desaturase and acetylenase enzymes in a robust microbial chassis, such as Saccharomyces cerevisiae or E. coli, that has been optimized for high-level fatty acid production. This approach would allow for the tailored synthesis of this specific enynoic acid derivative.

Structure Activity Relationship Sar Studies of Non 5 En 8 Ynoic Acid and Derivatives

Correlating Alkene and Alkyne Positional Isomerism with Biological Activity

The precise positioning of the alkene and alkyne functionalities within the carbon chain of Non-5-en-8-ynoic acid is a critical determinant of its biological profile. Shifting the location of these unsaturated bonds can significantly alter the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.

Research on various unsaturated fatty acids has demonstrated that even minor changes in the position of a double or triple bond can lead to substantial differences in biological effect. For instance, in a study on conjugated linoleic acid isomers, the position of the conjugated double bonds was shown to influence their effects on the biophysical properties of model membranes, which could in turn alter cellular signaling. While not directly studying this compound, these findings underscore the principle that the spatial arrangement of unsaturation is key.

The relative positioning of the C5-C6 double bond and the C8-C9 triple bond in this compound creates a specific electronic and steric environment. It is hypothesized that this arrangement is crucial for its activity. Isomers with the double and triple bonds at different locations, for example, Non-4-en-7-ynoic acid or Non-2-en-7-ynoic acid, would present different conformations and potentially altered affinities for target enzymes or receptors.

A hypothetical analysis of positional isomers of Non-en-ynoic acid is presented in Table 1, illustrating the potential impact on a theoretical biological activity.

Table 1: Hypothetical Biological Activity of Non-en-ynoic Acid Positional Isomers

Compound Name Alkene Position Alkyne Position Predicted Relative Activity (%)
This compound 5 8 100
Non-4-en-7-ynoic acid 4 7 75
Non-3-en-6-ynoic acid 3 6 50
Non-2-en-5-ynoic acid 2 5 25

Note: This data is hypothetical and for illustrative purposes to demonstrate the principle of positional isomerism effects on bioactivity.

Investigation of Hydrocarbon Chain Length and Degree of Unsaturation on Bioactivity Profiles

The length of the hydrocarbon chain and the degree of unsaturation are fundamental properties of fatty acids that profoundly influence their biological activity. In the context of this compound, both its nine-carbon backbone and the presence of both a double and a triple bond are significant.

Studies on other fatty acids have consistently shown that chain length affects properties such as membrane permeability and interaction with protein binding pockets. For example, research on nitro-fatty acids revealed that shortening the carbon chain to fewer than 16 carbons led to a loss of inhibitory activity on the NF-κB signaling pathway. Conversely, elongating the chain did not significantly alter this particular activity. This suggests an optimal chain length for specific biological targets. For this compound, its C9 chain is relatively short, which may confer specific solubility and transport properties.

The degree of unsaturation also plays a critical role. The presence of both an alkene and an alkyne group in this compound makes it a highly unsaturated molecule. This high degree of unsaturation introduces rigidity and specific stereochemical constraints, which can be crucial for fitting into the active site of a target protein. Increasing or decreasing the number of unsaturated bonds would likely alter its biological activity. For instance, the complete saturation of the chain to form nonanoic acid would result in a much more flexible molecule with a completely different pharmacological profile.

Table 2 provides a comparative overview of how chain length and unsaturation might influence the bioactivity of fatty acids related to this compound.

Table 2: Influence of Chain Length and Unsaturation on Fatty Acid Bioactivity

Compound Carbon Chain Length Degree of Unsaturation General Bioactivity Profile
Nonanoic Acid 9 Saturated Generally low specific receptor affinity
Non-5-enoic Acid 9 Monounsaturated (alkene) Potential for specific enzyme/receptor interactions
Non-8-ynoic Acid 9 Monounsaturated (alkyne) May exhibit unique inhibitory properties due to the alkyne
This compound 9 Polyunsaturated (ene-yne) Hypothesized to have potent and specific bioactivity

Influence of Carboxyl and Other Functional Group Modifications on Pharmacological Response

The carboxylic acid group of this compound is a key functional group that is typically ionized at physiological pH. This negative charge is often crucial for anchoring the molecule to a binding site on a target protein through electrostatic interactions or hydrogen bonding.

Modification of this carboxyl group can have a profound impact on the pharmacological response. Common modifications include esterification (e.g., to a methyl or ethyl ester) and amidation (conversion to a primary, secondary, or tertiary amide). Such modifications neutralize the negative charge and increase the lipophilicity of the molecule. This can alter its absorption, distribution, metabolism, and excretion (ADME) properties, and may also change its binding mode at the target site.

For example, studies on 4-aryl-2-hydroxy-4-oxobut-2-enoic acids showed that the free acid was a more potent inhibitor of kynurenine-3-hydroxylase than its corresponding methyl ester. This suggests that the carboxylate group was directly involved in a critical interaction with the enzyme. In contrast, for other compounds, esterification can lead to a prodrug that is converted to the active acid in vivo.

In a study of (E)-9-oxooctadec-10-en-12-ynoic acid analogues, various amide derivatives were synthesized to explore the SAR. It was found that certain amide substitutions enhanced the glucose uptake activity compared to the parent carboxylic acid, indicating that for this particular target, a neutral, hydrogen-bond donating/accepting group could be more favorable than a charged carboxylate.

Table 3 summarizes the potential effects of modifying the carboxyl group of this compound.

Table 3: Predicted Pharmacological Effects of Carboxyl Group Modification of this compound

Modification Resulting Functional Group Predicted Change in Polarity Potential Impact on Pharmacological Response
Esterification Ester Decreased May act as a prodrug; could alter target binding
Amidation Amide Decreased May improve cell permeability; could form different H-bonds
Reduction Alcohol Decreased Loss of key binding interaction; likely reduced or different activity

Stereochemical Configuration and its Impact on Biological Activity

Stereochemistry is a critical factor in the biological activity of many chiral molecules, and this compound, if substituted to create a chiral center, would be no exception. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a receptor or enzyme, with one enantiomer often exhibiting significantly higher activity than the other.

For unsaturated fatty acids, the cis/trans (or E/Z) configuration of the double bond is a key stereochemical feature. The C5-C6 double bond in this compound can exist as either the Z (cis) or E (trans) isomer. A Z-double bond introduces a kink in the carbon chain, while an E-double bond results in a more linear-like extension. This difference in shape can dramatically affect how the molecule interacts with its biological target. Studies on conjugated linoleic acid have shown that different geometric isomers (cis/trans combinations) have distinct biological effects.

If a chiral center were introduced into the this compound backbone, for example through hydroxylation, the R and S enantiomers would likely display different biological activities. Research on other chiral fatty acids has consistently demonstrated the importance of stereochemistry. For instance, the S-(+) enantiomer of m-nitrobenzoylalanine was found to be the active inhibitor of kynurenine-3-hydroxylase, while the R-(-) enantiomer was inactive. Similarly, the immunosuppressive activity of myriocin (B1677593) derivatives is highly dependent on their stereochemistry.

Table 4: Hypothetical Impact of Stereochemistry on the Bioactivity of a Substituted this compound Derivative

Compound Stereochemical Configuration Predicted Biological Activity Rationale
(Z)-Non-5-en-8-ynoic acid Z (cis) at C5=C6 Active Kinked conformation may be required for optimal binding
(E)-Non-5-en-8-ynoic acid E (trans) at C5=C6 Less Active/Inactive More linear shape may not fit the target's binding site
(R)-Hydroxy-Non-5-en-8-ynoic acid R at chiral center Active Specific orientation of the hydroxyl group is crucial for interaction
(S)-Hydroxy-Non-5-en-8-ynoic acid S at chiral center Inactive Incorrect orientation of the hydroxyl group prevents key interaction

Note: This data is hypothetical and for illustrative purposes.

Computational Chemistry Approaches for SAR Elucidation

In the absence of extensive empirical data for this compound, computational chemistry provides powerful tools to predict and rationalize its structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a

Density Functional Theory (DFT) Calculations for Electronic and Conformational Analysis

Following a comprehensive review of publicly available scientific literature, it has been determined that there are no specific peer-reviewed research articles detailing Density Functional Theory (DFT) calculations for the electronic and conformational analysis of "this compound" or its direct derivatives. While the application of DFT to understand the structure and reactivity of various organic molecules, including other unsaturated fatty acids and complex natural products, is a well-established practice, specific computational studies on this compound have not been published.

The scientific community utilizes DFT to model molecular geometries, determine the energies of different conformations, and analyze electronic properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface. biointerfaceresearch.comresearchgate.net These calculations provide fundamental insights into a molecule's stability, reactivity, and potential interactions with biological targets, which are crucial for structure-activity relationship (SAR) studies. uantwerpen.benih.gov For instance, DFT has been successfully applied to elucidate the conformational preferences of other unsaturated fatty acids in different solvent environments and to determine the relative configurations of newly isolated complex fatty acids. mdpi.comresearchgate.net

Such computational approaches are invaluable for predicting the most stable three-dimensional arrangements of a molecule, which can influence its biological activity. The energy barriers between different rotational isomers (conformers) can be calculated, offering a dynamic view of the molecule's structure. Furthermore, the analysis of frontier molecular orbitals (HOMO-LUMO gap) helps in understanding the chemical reactivity and kinetic stability of a compound. researchgate.net

Although the principles of DFT are broadly applicable, the absence of specific studies on this compound means that no detailed research findings, data tables of electronic properties (such as HOMO/LUMO energies, dipole moments), or conformational energy landscapes are available for this particular compound. The generation of such data would require novel, dedicated computational research to be performed.

Synthesis and Biological Evaluation of Non 5 En 8 Ynoic Acid Derivatives

Rational Design Principles for Novel Enynoic Acid Analogues with Enhanced Bioactivity

The foundation for designing novel enynoic acid analogues lies in a deep understanding of their structure-activity relationships (SAR). The parent molecule, non-5-en-8-ynoic acid, possesses a carboxylic acid functionality, a cis-alkene at the 5-position, and a terminal alkyne at the 8-position. Each of these features presents an opportunity for modification to modulate the compound's biological effects.

A primary consideration in the rational design process is the potential for metabolic liabilities associated with the carboxylic acid group. nih.gov To address this, medicinal chemists often explore the synthesis of amide and ester derivatives. nih.gov This strategy can lead to the development of prodrugs that are converted to the active carboxylic acid in vivo, potentially improving bioavailability and targeted delivery. vulcanchem.commedchemexpress.comresearchgate.netnih.gov

Molecular modeling and computational studies play a crucial role in modern rational drug design. By performing in silico docking studies against known biological targets, researchers can predict the binding modes and affinities of designed analogues. nih.gov This allows for the prioritization of synthetic targets that are most likely to exhibit the desired biological effects, thereby streamlining the drug discovery process.

Synthetic Routes to Diversified Enynoic Acid Derivative Libraries

The creation of a diverse library of enynoic acid derivatives is essential for a thorough exploration of their biological potential. Various synthetic strategies have been developed to modify the core structure of this compound and related enynoic acids.

The introduction of a nitro group onto the alkene moiety of a fatty acid can significantly impact its biological properties. The synthesis of nitroalkene derivatives often involves the nitration of the double bond. While specific methods for this compound are not detailed in the provided context, general methodologies for the formation of nitroalkenes from alkenes can be employed. These methods often utilize nitrating agents in the presence of a suitable catalyst. The resulting nitro-enynoic acid derivatives would then be evaluated for their biological activity.

The carboxylic acid functionality of this compound can be a target for derivatization to form hydrazones and semicarbazones. This typically involves the initial conversion of the carboxylic acid to an aldehyde or ketone, which can then react with hydrazine (B178648) or semicarbazide, respectively. These derivatives can exhibit unique biological activities due to the introduction of the C=N-NH- functionality. For example, studies on dehydroabietic acid have shown that its amide derivatives with amino acids possess potent anticancer activity. researchgate.net

Epoxidation of the double bond in this compound represents another synthetic avenue to generate novel analogues. This reaction is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxy-enynoic acid would be an analogue of naturally occurring epoxy fatty acids, which are known to have diverse biological roles. The synthesis of related eicosanoid analogues can provide insights into their potential as modulators of inflammatory pathways. vulcanchem.com

The terminal alkyne of this compound is a versatile functional group that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the enynoic acid with a wide variety of azide-containing heterocyclic moieties, including triazoles. This approach can lead to the generation of a large library of derivatives with diverse pharmacological properties.

As previously mentioned, the conversion of the carboxylic acid of this compound into amides and esters is a common strategy to create prodrugs or to facilitate targeted delivery. vulcanchem.commedchemexpress.comresearchgate.netnih.gov The synthesis of these derivatives is typically straightforward. Amides can be prepared by coupling the carboxylic acid with a variety of amines using standard coupling reagents like HATU. nih.gov Similarly, esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions. The choice of the amine or alcohol component can be tailored to achieve specific pharmacokinetic properties or to target particular tissues or cell types.

Research Findings on Enynoic Acid Derivatives

The biological evaluation of synthesized enynoic acid derivatives has yielded promising results in various therapeutic areas. The following table summarizes some of the key findings from studies on related enynoic acid analogues.

Derivative ClassKey FindingsReference
AmidesA series of amide derivatives of (E)-9-oxooctadec-10-en-12-ynoic acid were synthesized and showed promising results in promoting glucose uptake. Compounds 5, 6, 27, 28, 31, 32, and 33 had EC50 values of 15.47, 8.89, 7.00, 13.99, 8.70, 12.27, and 16.14 μM, respectively. nih.gov
Amides of Dehydroabietic AcidAmide derivatives of dehydroabietic acid with natural amino acids were evaluated against several cancer cell lines. The L-tyrosine derivative was the most potent, with IC50 values ranging from 2.3 to 8.1 μM. researchgate.net

Comparative Assessment of Biological Activities of Synthesized Derivatives

Extensive literature searches did not yield specific studies on the synthesis and biological evaluation of derivatives of this compound. Research focusing on the comparative biological activities of derivatives of this particular compound appears to be limited or not publicly available within the searched databases.

While research into the biological activities of fatty acid derivatives is a broad field, with many studies exploring antimicrobial, antifungal, and cytotoxic properties, no direct data for derivatives of this compound could be retrieved. For instance, studies on other unsaturated fatty acids containing an en-yne functional group, such as (E)-9-Oxooctadec-10-en-12-ynoic acid, have explored their potential in areas like promoting glucose uptake, but this information is not directly applicable to the specified compound. nih.gov

Similarly, research into various alkynyl-containing compounds has demonstrated a wide range of biological and pharmacological activities, including antitumor, antibacterial, and antifungal properties. wikipedia.org However, without specific studies on derivatives of this compound, a comparative assessment of their biological activities cannot be provided.

Therefore, no data tables or detailed research findings for the biological activities of synthesized derivatives of this compound can be presented at this time.

Future Directions and Research Opportunities in Non 5 En 8 Ynoic Acid Chemistry and Biology

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of Non-5-en-8-ynoic acid and its derivatives will likely prioritize green and sustainable methods over traditional, often harsh, chemical processes. rsc.org Research in this area can focus on minimizing waste, reducing energy consumption, and utilizing renewable starting materials.

Key research avenues include:

Catalytic Cross-Coupling Reactions: Developing novel catalytic systems (e.g., using earth-abundant metals like iron or copper) for the key bond-forming steps. This could involve the coupling of a C5-alkenyl precursor with a C4-alkynyl fragment, offering a modular and efficient approach.

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, enhance safety, and allow for easier scalability. Flow reactors can enable precise control over temperature, pressure, and reaction time, often leading to higher yields and purities.

Bio-based Precursors: Investigating the use of starting materials derived from renewable resources, such as vegetable oils or microbial fermentation products, to create the carbon backbone of the molecule. rsc.org This aligns with the growing demand for sustainable chemical manufacturing.

Photochemical Methods: Exploring light-driven reactions, which can often be conducted at ambient temperatures and offer unique selectivity, reducing the reliance on heat and harsh reagents. nih.gov For example, photo-Lewis acid catalysis could be investigated for specific transformations in the synthetic route. nih.gov

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

FeatureTraditional SynthesisSustainable Future Synthesis
Starting Materials Petroleum-basedRenewable (e.g., bio-succinic acid, plant oil derivatives)
Key Reactions Grignard reactions, Wittig olefination, harsh oxidationCatalytic cross-coupling, metathesis, enzymatic reactions
Solvents Chlorinated hydrocarbons, ethersWater, supercritical CO₂, bio-based solvents (e.g., 2-MeTHF)
Energy Input High-temperature refluxAmbient temperature, photochemical activation, microwave irradiation
Waste Generation Stoichiometric byproducts, heavy metal wasteCatalytic (low waste), recyclable catalysts
Atom Economy ModerateHigh

Elucidation of Undiscovered Biological Targets and Signaling Pathways

The structural similarity of this compound to endogenous polyunsaturated fatty acids (PUFAs) suggests it may interact with various biological pathways. nih.gov Future research should aim to identify its specific molecular targets and understand its mechanism of action.

Potential research strategies include:

Target Identification with Chemical Probes: Synthesizing tagged versions of this compound (e.g., with biotin (B1667282) or a fluorescent reporter) to perform affinity purification-mass spectrometry or cellular imaging studies, thereby identifying binding proteins.

Activity-Based Protein Profiling (ABPP): Using the reactive alkyne group as a handle for click chemistry to covalently label enzyme active sites, particularly those in lipid-metabolizing pathways.

Phenotypic Screening and Pathway Analysis: Testing the compound in various disease-relevant cell-based assays (e.g., inflammation, cancer cell proliferation, neuronal activity) and then using transcriptomics or proteomics to uncover the affected signaling pathways. nih.govmdpi.com

Ion Channel Modulation: Investigating the effects on various ion channels, as other PUFA analogs have been shown to modulate cardiac ion channels and could have therapeutic potential for conditions like arrhythmias. elifesciences.orgpnas.orgdiva-portal.orgnih.gov

Application of Advanced "Omics" Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, the integration of multiple "omics" technologies is essential. researchgate.net These high-throughput methods can provide an unbiased, system-wide view of cellular responses to the compound. nih.govhumanspecificresearch.org

Future research should incorporate:

Lipidomics: To profile changes in the cellular lipid landscape after treatment with this compound. nih.govtechnologynetworks.com This can reveal if the compound alters the metabolism of other fatty acids or lipid classes.

Metabolomics: To assess broader changes in cellular metabolism, identifying metabolic pathways that are perturbed by the compound. mdpi.com

Proteomics: To quantify changes in protein expression, which can help identify downstream effectors and signaling cascades modulated by the compound. researchgate.netmdpi.com

Transcriptomics (RNA-Seq): To measure changes in gene expression, providing insights into the primary cellular response and regulatory networks affected. humanspecificresearch.org

Multi-Omics Integration: The true power lies in integrating these datasets to build comprehensive models of the compound's biological activity, connecting gene expression changes to protein levels and metabolic outputs. researchgate.net

Table 2: Hypothetical Multi-Omics Experimental Design for this compound

Omics LayerTechnologyPrimary EndpointPotential Insights
Transcriptomics RNA-SequencingDifferential gene expressionIdentification of regulated transcription factors and pathways (e.g., PPAR, NF-κB)
Proteomics LC-MS/MS (TMT or LFQ)Differential protein abundanceChanges in enzyme levels, signaling proteins, structural components
Metabolomics GC-MS & LC-MSChanges in metabolite levelsAlterations in central carbon metabolism, amino acid, and nucleotide pathways
Lipidomics Shotgun or LC-MS LipidomicsChanges in lipid speciesImpact on fatty acid metabolism, membrane composition, and signaling lipids

Integration of Artificial Intelligence and Machine Learning in SAR and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of promising compounds and predicting their properties. mdpi.commdpi.comresearchgate.net For this compound, these computational tools can guide the synthesis of more potent and selective analogs.

Future applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms to build models that correlate structural features of this compound derivatives with their biological activity. mdpi.com This can predict the activity of new, unsynthesized compounds.

De Novo Design: Employing generative AI models to design novel molecules inspired by the this compound scaffold but optimized for specific properties like target affinity or improved metabolic stability. rsc.org

Target Prediction and Polypharmacology: Using AI tools to screen the structure of this compound against databases of protein structures to predict potential biological targets and off-targets. mdpi.comresearchgate.net

Omics Data Analysis: Applying ML algorithms to analyze large, complex datasets from omics experiments to identify subtle patterns and biomarkers associated with the compound's activity. researchgate.net

Exploration of Biocatalytic Routes for Enantioselective Production

If this compound or its derivatives prove to be biologically active, the synthesis of single enantiomers will be crucial, as stereochemistry often dictates biological function and safety. nih.gov Biocatalysis, using enzymes or whole microorganisms, offers a powerful and sustainable approach for producing chiral molecules with high selectivity. mdpi.comeuropa.eugoogle.com

Promising research directions are:

Lipase-Catalyzed Kinetic Resolution: Using lipases to selectively esterify one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers. mdpi.com Lipases are well-known for their versatility with fatty acid-like substrates. mdpi.com

Engineered Enzyme Pathways: Designing and constructing multi-enzyme cascades in microbial hosts like E. coli or Saccharomyces cerevisiae to produce a specific enantiomer of this compound from simple starting materials. rsc.orgresearchgate.net

Directed Evolution of Enzymes: Using laboratory evolution techniques to improve the activity, selectivity, and stability of enzymes identified for key synthetic steps, tailoring them specifically for the this compound structure.

Table 3: Potential Enzymes for Biocatalytic Synthesis

Enzyme ClassPotential Application in SynthesisAdvantage
Lipases/Esterases Kinetic resolution of a chiral intermediateHigh enantioselectivity, broad substrate scope, operational stability. mdpi.com
Dehydrogenases Stereoselective reduction of a ketone to a chiral alcohol precursorAccess to specific stereoisomers, cofactor recycling systems available.
Hydratases Enantioselective hydration of a double bond to create a chiral centerGreen (uses water as a reagent), high stereoselectivity. researchgate.net
P450 Monooxygenases Regio- and stereoselective hydroxylation of the carbon backboneCan introduce functional groups at unactivated C-H bonds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.